molecular formula C9H10Cl2FN B12304883 trans-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride

trans-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B12304883
M. Wt: 222.08 g/mol
InChI Key: HFVRUHLKLCHLQS-UHFFFAOYSA-N
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Description

trans-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H9ClFN. It is a cyclopropane derivative that contains both chlorine and fluorine atoms on the phenyl ring, making it a unique and interesting compound for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, such as a substituted phenylamine. The reaction conditions often include the use of a strong base and a halogenating agent to introduce the chlorine and fluorine atoms onto the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study the effects of halogenated cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .

Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structural features make it a candidate for drug development and screening .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of trans-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the phenyl ring may influence its binding affinity and selectivity towards certain biological targets. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride lies in its specific substitution pattern on the phenyl ring. The presence of both chlorine and fluorine atoms provides distinct chemical and physical properties that can be leveraged in various scientific and industrial applications .

Properties

Molecular Formula

C9H10Cl2FN

Molecular Weight

222.08 g/mol

IUPAC Name

2-(3-chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9ClFN.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H

InChI Key

HFVRUHLKLCHLQS-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC(=CC(=C2)Cl)F.Cl

Origin of Product

United States

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